

Sinigrin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinigrin hydrate

Cat. No.: B10789378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **sinigrin hydrate**, a naturally occurring glucosinolate found in cruciferous vegetables. This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and visualizes associated signaling pathways to support ongoing research and development efforts.

Core Chemical and Physical Data

Sinigrin hydrate is the hydrated form of sinigrin, a potassium salt of myronic acid. It is a subject of interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Property	Value	Citation(s)
CAS Number	3952-98-5	[1][2][3]
Molecular Formula	C ₁₀ H ₁₆ KNO ₉ S ₂ ·H ₂ O (hydrate) or C ₁₀ H ₁₆ KNO ₉ S ₂ (anhydrous)	[4]
Molecular Weight	415.5 g/mol (hydrate), 397.46 g/mol (anhydrous basis)	[3][4]
Appearance	White to off-white powder	
Purity	Typically ≥95% or ≥99% (HPLC)	
Solubility	Soluble in water, ethanol, DMSO, and dimethylformamide.	
Storage Conditions	Store at 0 - 8 °C or -20°C for long-term stability.	

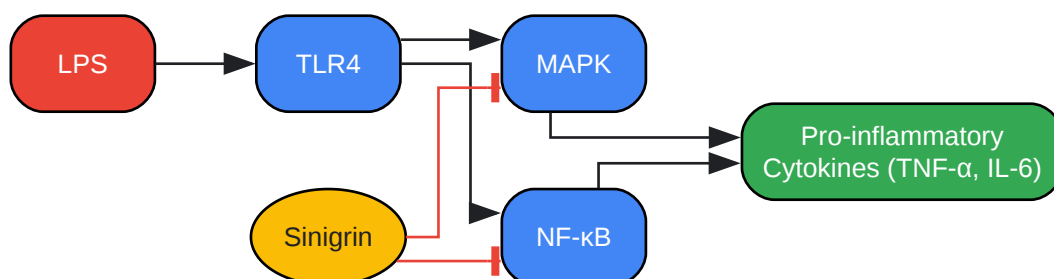
Biological Activity and Signaling Pathways

Sinigrin demonstrates a range of biological activities, primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC). However, studies have also investigated the direct effects of sinigrin on cellular pathways.

Anti-inflammatory Activity

Sinigrin has been shown to exert anti-inflammatory effects by modulating key signaling pathways in macrophages.[4] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, as well as the suppression of NLRP3 inflammasome activation.[3][4]

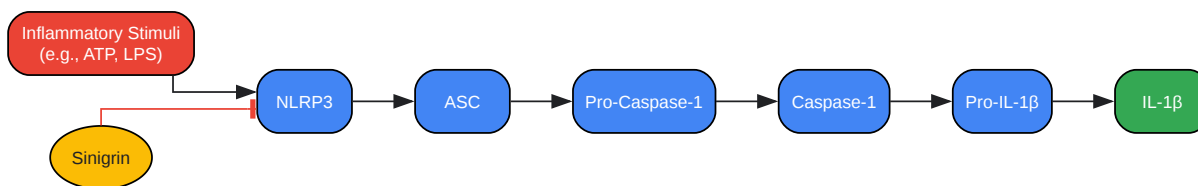
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Sinigrin has been observed to inhibit the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[1][4]



[Click to download full resolution via product page](#)

Inhibition of NF-κB and MAPK Pathways by Sinigrin.

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.[4] Sinigrin has been found to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of these potent inflammatory mediators.[4]



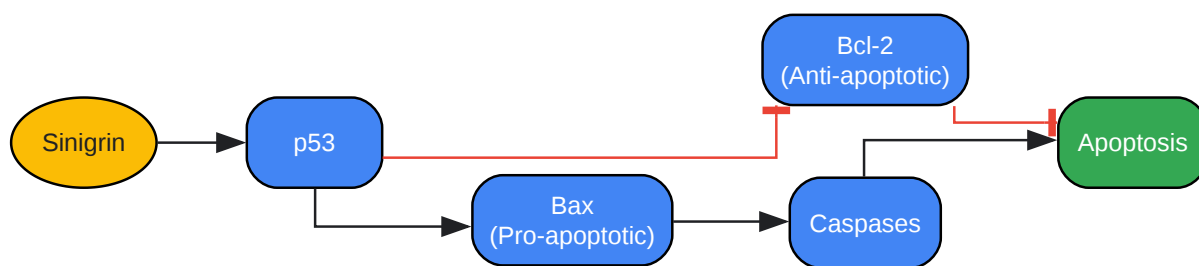
[Click to download full resolution via product page](#)

Sinigrin's Inhibition of the NLRP3 Inflammasome.

Anti-cancer Activity

Sinigrin has demonstrated anti-proliferative effects in various cancer cell lines. Studies suggest that it can induce cell cycle arrest and apoptosis.[2]

In liver cancer cells, sinigrin has been shown to induce apoptosis through a p53-dependent pathway.[2] This involves the upregulation of the tumor suppressor protein p53 and the subsequent modulation of Bcl-2 family proteins and caspases, leading to programmed cell death.[2]



[Click to download full resolution via product page](#)

p53-Dependent Apoptosis Induced by Sinigrin.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of **sinigrin hydrate**.

High-Performance Liquid Chromatography (HPLC) for Sinigrin Quantification

Objective: To quantify the concentration of sinigrin in a sample.

Methodology:

- Sample Preparation: Extract sinigrin from the sample matrix using a suitable solvent, such as boiling 50% (v/v) acetonitrile or boiling water.
- Chromatographic Conditions:
 - Column: C18 analytical column.
 - Mobile Phase: A typical mobile phase consists of 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at a pH of 7.0.
 - Flow Rate: Approximately 0.5 mL/min.
 - Detection: UV detection at 227 nm.

- **Quantification:** Generate a standard curve using known concentrations of a **sinigrin hydrate** standard. The concentration of sinigrin in the sample is determined by comparing its peak area to the standard curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of sinigrin on cancer cell lines (e.g., HepG2).

Methodology:

- **Cell Seeding:** Seed cells (e.g., HepG2) in a 96-well plate at a density of approximately 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **sinigrin hydrate** dissolved in the appropriate cell culture medium. Include a vehicle control.
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with sinigrin.

Methodology:

- Cell Treatment: Treat cells with the desired concentrations of **sinigrin hydrate** for a specified duration.
- Cell Harvesting: Harvest both adherent and floating cells.
- Washing: Wash the cells with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
- Analysis: Analyze the stained cells using a flow cytometer.
 - Annexin V-positive/PI-negative cells: Early apoptotic cells.
 - Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
 - Annexin V-negative/PI-negative cells: Live cells.

Western Blot Analysis for Signaling Protein Expression

Objective: To determine the effect of sinigrin on the expression and phosphorylation of proteins in signaling pathways (e.g., NF- κ B, MAPK).

Methodology:

- Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with sinigrin, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-MAPK, NF- κ B p65) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Sinigrin Hydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789378#sinigrin-hydrate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com